2',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide
Overview
Description
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide is a synthetic organic compound characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a bromide attached to a phenacyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, often using difluoromethyl ether in the presence of a base.
Bromination: The final step involves the bromination of the phenacyl group, typically using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted phenacyl derivatives, ketones, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide exerts its effects involves the formation of covalent bonds with target molecules. The bromide group acts as a leaving group, allowing the compound to react with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride
- 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl iodide
- 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl fluoride
Uniqueness
Compared to its analogs, 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide is unique due to its specific reactivity profile and the stability of the bromide leaving group. This makes it particularly useful in applications requiring selective and efficient substitution reactions.
Properties
IUPAC Name |
2-bromo-1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-8(16-9(13)14)6(12)2-5(4)11/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJAMZNKOJDCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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